3,5-Dimethyl-1,2-oxazole-4-diazonium chloride
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Overview
Description
3,5-Dimethyl-1,2-oxazole-4-diazonium chloride is a diazonium salt derived from 3,5-dimethyl-1,2-oxazole. Diazonium salts are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used in dyes and pigments. The presence of the diazonium group makes this compound highly reactive and useful in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethyl-1,2-oxazole-4-diazonium chloride typically involves the diazotization of 3,5-dimethyl-1,2-oxazole. This process can be carried out by treating the corresponding amine with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures to prevent decomposition .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale diazotization reactions under controlled conditions to ensure safety and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethyl-1,2-oxazole-4-diazonium chloride undergoes various types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: It can couple with aromatic compounds to form azo compounds, which are valuable in dye chemistry.
Common Reagents and Conditions:
Substitution Reactions: Typically involve copper(I) salts as catalysts and are carried out in aqueous or alcoholic solutions.
Coupling Reactions: Often performed in alkaline conditions with phenols or aromatic amines as coupling partners.
Major Products:
Substitution Reactions: Yield halogenated, hydroxylated, or cyanated derivatives of 3,5-dimethyl-1,2-oxazole.
Coupling Reactions: Produce azo compounds with vibrant colors, useful in dye manufacturing.
Scientific Research Applications
3,5-Dimethyl-1,2-oxazole-4-diazonium chloride has several applications in scientific research:
Biology: Investigated for its potential use in labeling and tracking biological molecules due to its reactive diazonium group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of dyes and pigments, contributing to the textile and printing industries.
Mechanism of Action
The reactivity of 3,5-dimethyl-1,2-oxazole-4-diazonium chloride is primarily due to the presence of the diazonium group, which can undergo various transformations. The diazonium group can be replaced by nucleophiles through a substitution mechanism, often facilitated by copper(I) catalysts. In coupling reactions, the diazonium group reacts with electron-rich aromatic compounds to form azo bonds, resulting in the formation of azo dyes .
Comparison with Similar Compounds
3,5-Dimethyl-1,2,4-oxadiazole: Another heterocyclic compound with similar structural features but different reactivity and applications.
Pyrazole-3-diazonium salts: Share the diazonium functional group but differ in the heterocyclic core, leading to distinct reactivity and applications.
Uniqueness: 3,5-Dimethyl-1,2-oxazole-4-diazonium chloride is unique due to its specific combination of the oxazole ring and diazonium group, which imparts distinct reactivity patterns and makes it particularly useful in the synthesis of azo dyes and other organic compounds .
Properties
CAS No. |
166766-04-7 |
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Molecular Formula |
C5H6ClN3O |
Molecular Weight |
159.57 g/mol |
IUPAC Name |
3,5-dimethyl-1,2-oxazole-4-diazonium;chloride |
InChI |
InChI=1S/C5H6N3O.ClH/c1-3-5(7-6)4(2)9-8-3;/h1-2H3;1H/q+1;/p-1 |
InChI Key |
ZJJHSOKUVGNCAW-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C(=NO1)C)[N+]#N.[Cl-] |
Origin of Product |
United States |
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